3-((4-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-16-5-3-2-4-15(16)23-10-11-24-17(18(23)25)21-22-19(24)27-12-13-6-8-14(20)9-7-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTVFOWZWPVKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a member of the triazolo[4,3-a]pyrazine family, which has garnered interest for its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature, including its anticancer, antibacterial, and other pharmacological properties.
Chemical Structure
The structural formula of the compound is pivotal in understanding its biological activity. The presence of the triazole ring and various substituents (like the chlorobenzyl and methoxyphenyl groups) contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance, a derivative similar to our compound exhibited significant anti-tumor activity against various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These findings suggest that compounds within this class can effectively inhibit tumor growth and may serve as potential therapeutic agents in cancer treatment .
Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been explored. In a study evaluating various derivatives, some compounds demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
These results indicate that the compound may possess significant antibacterial effects comparable to established antibiotics like ampicillin .
Other Biological Activities
Triazolo[4,3-a]pyrazine derivatives have been associated with a range of other biological activities, including:
- Antidiabetic Effects : Certain derivatives are noted for their role in managing type II diabetes.
- Antifungal Properties : These compounds have shown potential in inhibiting fungal growth.
- Anti-inflammatory Effects : Some studies suggest that these derivatives may modulate inflammatory pathways.
The biological activities of triazolo[4,3-a]pyrazine derivatives are often attributed to their ability to interact with specific enzymes or receptors in biological systems. For example, the inhibition of c-Met kinase has been identified as a mechanism through which certain derivatives exert their anticancer effects .
Case Studies
Several case studies have been documented regarding the efficacy of these compounds:
- Study on Anticancer Activity : A series of experiments involving cell cycle assays and apoptosis analysis demonstrated that the compound induced cell death in cancer cells through both caspase-dependent and independent pathways .
- Antibacterial Efficacy : In vitro studies showed that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to improved cell permeability .
Comparison with Similar Compounds
Structural and Functional Insights :
- Antimicrobial Activity : The 4-fluorobenzyl analog exhibits potent antimicrobial activity, likely due to the electron-withdrawing fluorine enhancing membrane permeability . The 4-chlorobenzylthio group in the target compound may similarly improve bioavailability.
- Cytotoxicity : Substituents like 2-methoxyphenyl (electron-donating) may enhance membrane stabilization and cerebroprotective effects, as predicted by PASS software for related analogs .
- Solubility : Thioxo and sulfanyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas aryl/benzyl substituents reduce water solubility .
Analytical and Validation Data
- Quantitative Determination: Potentiometric titration in non-aqueous media (e.g., acetic acid) is a validated method for quantifying [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, with uncertainty ≤0.22% .
- Purity Control : HPLC methods are employed to monitor impurities (e.g., oxidation byproducts like triazolopyrazinediones), ensuring compliance with pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
